molecular formula C12H13NO B11906176 1-Ethyl-4-methylquinolin-2(1h)-one CAS No. 53761-55-0

1-Ethyl-4-methylquinolin-2(1h)-one

Cat. No.: B11906176
CAS No.: 53761-55-0
M. Wt: 187.24 g/mol
InChI Key: OGIRIOBIXDFSDN-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylquinolin-2(1h)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-methylquinolin-2(1h)-one can be achieved through several methods:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often using oxidizing agents like nitrobenzene.

Industrial Production Methods

Industrial production methods for quinoline derivatives typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-methylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methylquinolin-2(1h)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of applications.

    2-Methylquinoline: Similar structure with a methyl group at the 2-position.

    4-Ethylquinoline: Similar structure with an ethyl group at the 4-position.

Uniqueness

1-Ethyl-4-methylquinolin-2(1h)-one is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

53761-55-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-4-methylquinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-8H,3H2,1-2H3

InChI Key

OGIRIOBIXDFSDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)C

Origin of Product

United States

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